Cas no 88449-50-7 (3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid)

3-メトキシ-4-(1-メチルエトキシ)-ベンゼン酢酸は、芳香族エーテル構造を有する有機酸化合物です。分子内にメトキシ基とイソプロポキシ基という2つのアルコキシ基を保持しており、これらが電子供与性を示すため、反応性や溶解性に優れた特性を発揮します。特に、医薬品中間体や香料合成において有用な構造単位として機能し、官能基の多様性から精密有機合成における重要な構築ブロックとなります。高い純度と安定性を備えており、実験室規模から工業生産まで幅広い用途に対応可能です。
3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid structure
88449-50-7 structure
Product Name:3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
CAS番号:88449-50-7
MF:C12H16O4
メガワット:224.253044128418
CID:632445
PubChem ID:7139410
Update Time:2025-11-02

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
    • 2-(3-methoxy-4-propan-2-yloxyphenyl)acetic acid
    • 3-Methoxy-4-(1-methylethoxy)benzeneacetic acid (ACI)
    • 2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
    • 2-[3-Methoxy-4-(propan-2-yloxy)phenyl]acetic acid
    • A50945
    • 88449-50-7
    • CS-M2931
    • CS-13227
    • (4-Isopropoxy-3-methoxyphenyl)-acetic acid
    • (4-ISOPROPOXY-3-METHOXYPHENYL)ACETIC ACID
    • DTXSID00427975
    • AKOS002672010
    • (4-Isopropoxy-3-methoxy-phenyl)-acetic acid
    • SCHEMBL2392443
    • A1-03933
    • 2-(4-Isopropoxy-3-methoxyphenyl)aceticacid
    • 3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
    • インチ: 1S/C12H16O4/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)
    • InChIKey: TWZIQDJXVGSPSD-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C=C(OC)C(OC(C)C)=CC=1)O

計算された属性

  • せいみつぶんしりょう: 224.10485899g/mol
  • どういたいしつりょう: 224.10485899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

  • 密度みつど: 1.131±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 67-69 ºC
  • ようかいど: 微溶性(1.5 g/l)(25ºC)、

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019111776-1g
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 97%
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TRC
B188925-10mg
3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
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$ 70.00 2022-06-07
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ChemScence
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1PlusChem
1P008D3Y-1g
Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
88449-50-7 97%
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Aaron
AR008DCA-100mg
Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
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Aaron
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3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 °C
1.2 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.4 Solvents: Acetonitrile ;  reflux
1.5 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
リファレンス
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
リファレンス
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
2.2 Solvents: Diethyl ether ;  reflux → 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
リファレンス
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

合成方法 4

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  24 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
1.3 Reagents: Acetic acid Solvents: Water ;  pH 7, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
4.2 Solvents: Diethyl ether ;  reflux → 0 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
リファレンス
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 °C
2.1 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
4.1 Solvents: Acetonitrile ;  reflux
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
リファレンス
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

合成方法 6

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
1.2 Solvents: Diethyl ether ;  reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
リファレンス
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.3 Solvents: Acetonitrile ;  reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
リファレンス
Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18

合成方法 8

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
リファレンス
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

合成方法 9

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
2.1 Solvents: Acetonitrile ;  reflux
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
リファレンス
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
3.2 Solvents: Diethyl ether ;  reflux → 0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
リファレンス
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
3.1 Solvents: Acetonitrile ;  reflux
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
リファレンス
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
2.1 Solvents: Dimethylformamide ;  24 h, 120 °C; 120 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
2.3 Reagents: Acetic acid Solvents: Water ;  pH 7, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
5.2 Solvents: Diethyl ether ;  reflux → 0 °C
5.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
リファレンス
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid Raw materials

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid Preparation Products

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:88449-50-7)3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
注文番号:A933616
在庫ステータス:in Stock
はかる:1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:11
価格 ($):244.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:88449-50-7)3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
A933616
清らかである:99%
はかる:1g
価格 ($):244.0
Email